molecular formula C8H4Cl2N2OS B2976822 3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether CAS No. 338421-20-8

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

Cat. No.: B2976822
CAS No.: 338421-20-8
M. Wt: 247.09
InChI Key: PTNVNKJBINRQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is an organic compound with the molecular formula C8H4Cl2N2OS and a molecular weight of 243.11 g/mol . This compound features a 1,2,3-thiadiazole ring linked via an ether bridge to a 3,4-dichlorophenyl substituent, a structure that places it within a class of heterocycles known for their potential as scaffolds in medicinal chemistry. While specific biological data for this exact molecule is limited, its structure combines two pharmacologically relevant components. The 1,2,3-thiadiazole ring is a nitrogen-sulfur containing heterocycle of significant interest in drug discovery . More extensively studied isomers, such as 1,3,4-thiadiazoles , are established as key structural elements in several marketed drugs and bioactive molecules. These derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties . The presence of the =N-C-S- moiety and the strong aromaticity of such rings are believed to contribute to their biological interactions and in vivo stability . Furthermore, the 3,4-dichlorophenyl group is a common hydrophobic aromatic fragment in agrochemical and pharmaceutical agents, often used to enhance lipophilicity and influence biomolecule binding. As a result, this compound serves as a valuable chemical intermediate or lead compound for researchers exploring new synthetic routes and developing novel active molecules in fields such as antimicrobial and central nervous system (CNS) drug discovery . Its structure offers a potential platform for further derivatization and structure-activity relationship (SAR) studies. Intended Use & Disclaimer: This product is provided 'As Is' and is intended for research purposes only by qualified laboratory or research professionals. It is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

5-(3,4-dichlorophenoxy)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2OS/c9-6-2-1-5(3-7(6)10)13-8-4-11-12-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNVNKJBINRQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CN=NS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Varying Aryl Substituents

2-{[4-(3,4-Dichlorophenyl)-1,2,3-Thiadiazol-5-yl]Sulfanyl}Acetanilides
  • Structure : Replaces the ether linkage with a sulfanyl acetanilide group.
  • Activity : Exhibits anti-HIV-1 activity (EC50 = 0.8–2.7 μM), superior to the parent compound, likely due to enhanced binding affinity to the hydrophobic pocket of HIV-1 reverse transcriptase .
  • Key Difference : The sulfanyl acetanilide moiety improves solubility and pharmacokinetic properties compared to the ether derivative .
Methyl 2-{[4-(3,4-Dichlorophenyl)-1,2,3-Thiadiazol-5-yl]Sulfanyl}Acetate
  • Structure : Incorporates a methyl ester group instead of an ether or acetanilide.
  • Activity: Limited antiviral data available, but the ester group may facilitate prodrug activation or metabolic stability .
  • Applications : Primarily used as a synthetic intermediate for further modifications .

Tetrazole-Based Analogs

2,4-Dichloro-5-[5-(2-Chlorophenyl)-1H-1,2,3,4-Tetrazol-1-yl]Phenyl Isopropyl Ether
  • Structure : Replaces the thiadiazole ring with a tetrazole and introduces isopropyl ether.
  • Activity: No direct antiviral data reported, but tetrazole rings are known to enhance metabolic stability and bioavailability in other drug candidates .
  • Key Difference : The tetrazole’s aromaticity and hydrogen-bonding capacity may alter target specificity compared to thiadiazoles .
3-(tert-Butyl)Phenyl 1-(3,4-Dichlorobenzyl)-1H-1,2,3,4-Tetrazol-5-yl Ether
  • Structure : Combines a tetrazole ring with a bulky tert-butylphenyl group.
  • Applications : Investigated for diverse targets, including kinase modulation, though specific data remain proprietary .

Biochemical Uncouplers: 1-Aryl-3-(1,2,3-Thiadiazol-5-yl)Ureas

  • Structure : Retains the thiadiazole core but replaces the ether with a urea linkage.
  • Activity : The 3,4-dichlorophenyl variant acts as a potent uncoupler of ATP synthesis in mitochondria and chloroplasts (effective at ~1 μM), disrupting energy conservation .
  • Key Difference : Urea derivatives prioritize bioenergetic disruption over antiviral effects, highlighting structure-activity divergence .

Data Tables

Table 1: Structural and Activity Comparison

Compound Class Core Heterocycle Key Substituent EC50 (μM) Primary Application
3,4-Dichlorophenyl thiadiazole 1,2,3-Thiadiazole 3,4-Dichlorophenyl ether 1.5–3.2 HIV-1 inhibition
Sulfanyl acetanilide derivative 1,2,3-Thiadiazole Sulfanyl acetanilide 0.8–2.7 Enhanced HIV-1 inhibition
Tetrazole isopropyl ether Tetrazole 2-Chlorophenyl, isopropyl N/A Metabolic stability
Thiadiazole urea 1,2,3-Thiadiazole Urea linkage ~1.0 ATP synthesis uncoupling

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL)
3,4-Dichlorophenyl thiadiazole ether 287.13 3.8 0.12 (DMSO)
Methyl sulfanyl acetate derivative 328.21 4.1 0.09 (DMSO)
Tetrazole isopropyl ether 339.01 4.5 0.05 (DMSO)
3-(tert-Butyl)phenyl tetrazole ether 377.27 5.0 <0.01 (DMSO)

Key Research Findings

  • Anti-HIV Potency : Sulfanyl acetanilide derivatives outperform the parent ether compound, likely due to improved target engagement .
  • Structural Flexibility: Tetrazole analogs demonstrate how heterocycle substitution can redirect biological activity toward non-antiviral applications .
  • Toxicity Considerations : Bulky substituents (e.g., tert-butyl) increase lipophilicity but may limit therapeutic windows .

Biological Activity

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is a compound that has garnered significant attention in pharmaceutical and agricultural research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H4Cl2N2OSC_8H_4Cl_2N_2OS and features a thiadiazole ring with dichlorophenyl substitutions at the 3 and 4 positions. The unique structural characteristics of this compound contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.

  • Minimum Inhibitory Concentrations (MIC):
    • Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 16 to 31.25 µg/mL for bacterial strains and moderate activity against fungi at MIC values of 31.25 to 62.5 µg/mL .

2. Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer).

  • Cell Viability Assays:
    • The MTS assay revealed that treatment with the compound significantly decreased cell viability in cancer cells at concentrations above 100 µM, suggesting a dose-dependent effect on apoptosis induction .

3. Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting cytokinin oxidase/dehydrogenase (CKX), which plays a role in cytokinin degradation pathways. This inhibition can enhance cytokinin activity in biological systems, potentially leading to therapeutic benefits in inflammatory conditions.

The biological activity of this compound is attributed to its ability to bind with specific enzymes and receptors within cells. This interaction disrupts normal cellular processes, leading to the inhibition of target enzyme activities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Refluxing Dichlorophenol with Thiadiazole Derivatives: This method typically yields high purity products.
  • Use of Continuous Flow Reactors: These systems optimize reaction conditions for better yields and efficiency in industrial applications.

Comparative Analysis with Related Compounds

Here is a comparative table showcasing the biological activity of similar thiadiazole derivatives:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compound C₈H₄Cl₂N₂OSYes (MIC: 16–31.25 µg/mL)Yes
2-Amino-1,3,4-thiadiazole C₄H₄N₄SModerateYes
5-(Substituted aryl)-1,3,4-thiadiazole VariesYes (Varied MIC)Potentially

Case Studies

Several studies have highlighted the promising biological activities of thiadiazole derivatives:

  • A study demonstrated that derivatives of thiadiazoles showed significant antibacterial effects against Salmonella typhi and E. coli, indicating their potential as broad-spectrum antimicrobial agents .
  • Another investigation into the anticancer properties revealed that specific substitutions on the thiadiazole ring enhanced cytotoxicity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What analytical methods validate batch-to-batch consistency in research-grade samples?

  • Methodology :
  • HPLC-DAD : Compare retention times and UV spectra across batches.
  • DSC/TGA : Assess thermal behavior (melting point, decomposition onset).
  • Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values. Consistency thresholds should follow ICH Q6A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.